molecular formula C8H5NO2S B1338478 5-Nitrobenzo[b]thiophene CAS No. 4965-26-8

5-Nitrobenzo[b]thiophene

Cat. No. B1338478
CAS RN: 4965-26-8
M. Wt: 179.2 g/mol
InChI Key: NOVKHIQVXQKSRL-UHFFFAOYSA-N
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Description

5-Nitrobenzo[b]thiophene is a chemical compound that is part of the benzo[b]thiophene family, which is characterized by a benzene ring fused to a thiophene ring. The nitro group at the 5-position indicates the presence of a nitro functional group, which is known to confer specific chemical properties and reactivity patterns to the molecule.

Synthesis Analysis

The synthesis of this compound derivatives has been reported with high efficiency. An expedient synthesis of 2-methyl-5-nitrobenzo[b]thiophene was developed, achieving an overall yield of 87% through a four-step process . This synthesis route demonstrates the compound's potential as a versatile building block for constructing various organic assemblies. Additionally, the synthesis of naphthobisbenzo[b]thiophenes (NBBTs) through Friedel–Crafts-type reactions indicates the broader synthetic strategies applicable to benzo[b]thiophene derivatives .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives, such as NBBTs, has been shown to influence their physical properties. For instance, the structural curvature of NBBTs enhances their solubility in organic solvents and allows them to form well-defined crystalline structures, which is beneficial for applications in organic field-effect transistors (OFETs) .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in various chemical reactions. For example, the oximes of 3-acetylbenzo[b]thiophen derivatives underwent the Beckmann rearrangement, and the resulting amides could be further nitrated . The nitration of benzo[b]thiophen and its derivatives has been studied extensively, revealing preferences for substitution at specific positions on the benzene ring . These studies provide insights into the reactivity patterns and potential for further functionalization of this compound derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of the nitro group affects the electron density and reactivity of the molecule. For instance, the nitration of 3-nitrobenzo[b]thiophen showed a lack of reactivity under certain conditions but substitution occurred at all positions in the benzene ring under other conditions . The introduction of substituents such as methyl groups can also influence the nitration pattern and the physical properties of the resulting compounds .

Scientific Research Applications

Synthesis and Derivatives

5-Nitrobenzo[b]thiophene serves as an essential building block in the construction of various organic assemblies. Its derivatives have been synthesized with high efficiency, as shown by Migulin (2016) in the synthesis of 2-methyl-5-nitrobenzo[b]thiophene, highlighting its versatility in organic chemistry (Migulin, 2016).

Novel Aromatic Nucleophilic Substitution

A study by Guerrera et al. (1995) explored the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to the formation of unexpected N-substituted 2-amino-3-nitrobenzo[b]thiophenes. This demonstrates a unique aromatic nucleophilic substitution mechanism with rearrangement, revealing the compound's potential in synthetic applications (Guerrera et al., 1995).

Luminescence Sensitization

Bettencourt-Dias and Viswanathan (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands, including those derived from this compound, for their ability to sensitize Eu(III) and Tb(III) luminescence. This research points towards potential applications in luminescent materials and optoelectronic devices (Bettencourt-Dias & Viswanathan, 2006).

Reactivity and Mechanism Studies

Cosimelli et al. (2001) examined the reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles, providing insights into the base-catalyzed mechanisms and rearrangement processes involved. This type of research is fundamental in understanding the chemical behavior of this compound derivatives (Cosimelli et al., 2001).

Safety and Hazards

The safety information for 5-Nitrobenzo[b]thiophene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

While the future directions for 5-Nitrobenzo[b]thiophene are not explicitly mentioned in the search results, it’s worth noting that thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-nitro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVKHIQVXQKSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497153
Record name 5-Nitro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4965-26-8
Record name 5-Nitro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Copper (8.18 g, 0.129 mol) was added to a mechanically stirred slurry of 5-nitrobenzo[b]thiophene-2-carboxylic acid (28.73 g, 0.129 mol) and quinoxaline (160 mL). The thick mixture was heated to 190° C. Upon heating, stirring became easier, and at around 170° C. gas evolution was observed. Gas evolution ceased after 40 min and the reaction mixture was allowed to cool to r.t. overnight. The mixture was then poured over crushed ice and acidified with concentrated hydrochloric acid. The resulting brown suspension was warmed with diethyl ether (4×400 mL). The ether layers were combined, washed with 2 N aqueous hydrochloric acid (300 mL), water (300 mL) and brine (300 mL), and then separated, dried over sodium sulfate, filtered, and the solvent evaporated in vacuo. The crude yellow solid (26 g) was recrystallized from hot acetone (175 mL) to yield 5-nitrobenzo[b]thiophene (15.58 g, 68%) as pale yellow crystals. 1H NMR δ (d6-DMSO, 400 MHz) 7.63 (d, J=5.5 Hz, 1H), 7.95 (d, J=5.5 Hz, 1H), 8.08 (dd, J=9, 2 Hz, 1H), 8.20 (d, J=9 Hz, 1H), 8.75 (d, J=2 Hz, 1H).
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160 mL
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Synthesis routes and methods II

Procedure details

Methyl thioglycolate (14.3 g, 135 mmol) in methanol (250 mL) at 40° C. is treated dropwise with 25% sodium methoxide in methanol (37 mL, 160 mmol) and the resulting mixture mechanically stirred at 50° C. for 30 min. 2-chloro-5-nitrobenzaldehyde in methanol (250 mL) is added in a steady stream to give a heavy precipitate which is heated at 50° C. for 1 h. Sodium hydroxide (50% aqueous, 15 mL) is added and heating continued for 2 h, then cooled to ice bath temperature and acidified with concentrated hydrochloric acid. An additional 200 mL of water is added during this process to facilitate stirring. The resulting solids are collected by filtration, washed with water, and dried in vacuo at 45° C. overnight. The dried solids are suspended in quinoline (120 mL), copper metal (7.2 g) is added and the mixture is heated at 190° C. for 2 hr. The mixture is allowed to cool, then poured onto 500 g of ice, 6 N hydrochloric acid (500 mL) is added and then extracted with of dichloromethane. The organic layers are combined and washed with 6 N hydrochloric acid, dried, and flash chromatographed on silica gel eluting with 10-40% ethyl acetate in heptane to give 16.2 g (81%) of the title compound. 1H NMR (CDCl3) δ8.75 (s, 1 H), 8.22 (dd, J=2.3, 10 Hz, 1 H), 8.0 (d, J=10 Hz, 1 H), 7.68 (d, J=6 Hz, 1 H), 7.53 (d, J=6 Hz, 1 H); MS (−ESI) m/z 221.8 (M−H)
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14.3 g
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250 mL
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37 mL
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200 mL
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Yield
81%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of the reported synthetic routes for 5-nitrobenzo[b]thiophene and its derivatives?

A: Recent research highlights the development of efficient and convenient synthetic methods for these compounds. For instance, a one-pot synthesis of this compound-2-carbaldehyde utilizes readily available starting materials like 2,5-dihydroxy-1,4-dithiane and 2-chloro-5-nitrobenzaldehyde, achieving a high yield. [] Similarly, 2-methyl-5-nitrobenzo[b]thiophene can be synthesized in just four steps with an impressive 87% overall yield. [] These streamlined approaches offer significant advantages in terms of cost-effectiveness and reduced environmental impact compared to previous multi-step syntheses.

Q2: What makes 2-methyl-5-nitrobenzo[b]thiophene a promising building block for more complex molecules?

A: The versatility of 2-methyl-5-nitrobenzo[b]thiophene as a building block is evident in its reactivity. Studies have demonstrated its successful bromination, acetylation, and reduction, highlighting its potential for further derivatization. [] This ability to readily introduce various functional groups makes it a valuable starting point for constructing diverse organic assemblies with potentially interesting properties.

Q3: Are there any efficient synthetic routes for specific this compound derivatives?

A: Yes, researchers have developed an efficient one-step synthesis for this compound-2-carboxylic acid, a key intermediate in the production of 5-hydroxy-2,3-dihydrobenzo(b)thiophene. [] This particular approach showcases the ongoing efforts to optimize the synthesis of valuable this compound derivatives for various applications.

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